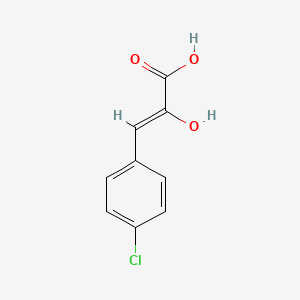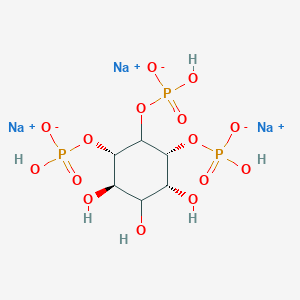
D-myo-Inositol-1,5,6-triphosphate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-myo-Inositol-1,5,6-triphosphate, sodium salt is a member of the inositol phosphate family, which are phosphorylated derivatives of inositol. These compounds play crucial roles as second messengers in various cellular processes, including signal transduction pathways. This compound is particularly significant in the regulation of intracellular calcium levels, which is vital for numerous cellular functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-myo-Inositol-1,5,6-triphosphate, sodium salt typically involves the phosphorylation of inositol derivatives. One common method includes the use of specific phosphorylating agents under controlled conditions to achieve the desired triphosphate configuration .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis, often utilizing automated systems to ensure precision and consistency. The process includes rigorous purification steps to achieve high purity levels, typically above 98% .
Analyse Chemischer Reaktionen
Types of Reactions
D-myo-Inositol-1,5,6-triphosphate, sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield inositol phosphates with additional oxygen atoms, while reduction may produce dephosphorylated derivatives .
Wissenschaftliche Forschungsanwendungen
D-myo-Inositol-1,5,6-triphosphate, sodium salt is widely used in scientific research due to its role in cellular signaling pathways. Some key applications include:
Chemistry: Used as a reagent in various chemical reactions to study phosphorylation and dephosphorylation processes.
Wirkmechanismus
D-myo-Inositol-1,5,6-triphosphate, sodium salt exerts its effects by acting as a second messenger in intracellular signaling pathways. It binds to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream effects, including activation of calcium-dependent enzymes and transcription factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-myo-Inositol-1,4,5-triphosphate, sodium salt: Another inositol phosphate that plays a similar role in calcium signaling but differs in its phosphorylation pattern.
D-myo-Inositol-1,3,4,5-tetraphosphate, sodium salt: Involved in calcium signaling but has an additional phosphate group compared to D-myo-Inositol-1,5,6-triphosphate.
Uniqueness
D-myo-Inositol-1,5,6-triphosphate, sodium salt is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways. This specificity makes it a valuable tool in studying particular aspects of cellular signaling that are not addressed by other inositol phosphates .
Eigenschaften
Molekularformel |
C6H12Na3O15P3 |
|---|---|
Molekulargewicht |
486.04 g/mol |
IUPAC-Name |
trisodium;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 |
InChI-Schlüssel |
JENABGGDGLKLTB-ZWBVJREFSA-K |
Isomerische SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


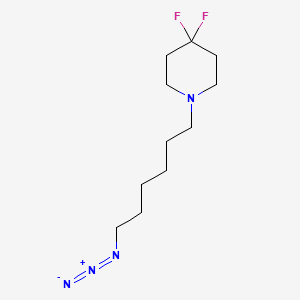
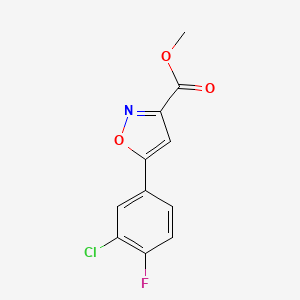
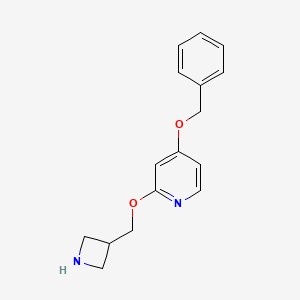






![Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)

